2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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Overview
Description
2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolopyrimidine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted pyrrolopyrimidine with a phenylamine derivative under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated derivatives and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their biological activity and chemical properties.
Scientific Research Applications
2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate signaling pathways, leading to desired biological effects. The compound’s structure allows it to bind effectively to these targets, influencing their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
- 2,2’-Bipyridyl
- 1-Boc-4-aminopiperidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one stands out due to its unique structural features, which confer specific biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and therapeutic applications.
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)anilino]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-22-7-9-23(10-8-22)13-4-2-3-12(11-13)19-17-20-15-14(5-6-18-15)16(24)21-17/h2-6,11H,7-10H2,1H3,(H3,18,19,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNCGMKUADYYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC4=C(C=CN4)C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705139 |
Source
|
Record name | 2-[3-(4-Methylpiperazin-1-yl)anilino]-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142947-80-5 |
Source
|
Record name | 2-[3-(4-Methylpiperazin-1-yl)anilino]-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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